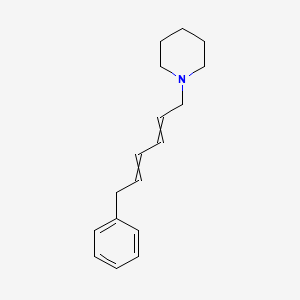

1-(6-Phenylhexa-2,4-dien-1-YL)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic molecules. wikipedia.org Its prevalence stems from a combination of its conformational flexibility and its ability to engage in key intermolecular interactions. ijnrd.org

Key Attributes of the Piperidine Scaffold:

Structural Ubiquity: The piperidine core is found in numerous alkaloids, which are naturally occurring compounds with significant physiological effects. wikipedia.org Furthermore, it is a key component in many pharmaceuticals. mdpi.com

Pharmacological Importance: Piperidine derivatives exhibit a wide spectrum of biological activities, including but not limited to, analgesic, antihistaminic, antipsychotic, and anticancer properties. ijnrd.org This has cemented the piperidine scaffold as a "privileged structure" in medicinal chemistry.

Synthetic Versatility: The piperidine ring can be readily synthesized and functionalized through a variety of established synthetic methodologies. This allows for the precise tuning of its steric and electronic properties to optimize its function in a larger molecule. mdpi.com

Physicochemical Properties: The presence of the nitrogen atom imparts basicity and the potential for hydrogen bonding, which can significantly influence a molecule's solubility, membrane permeability, and receptor-binding affinity.

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Methylphenidate | Central Nervous System Stimulant | Norepinephrine-dopamine reuptake inhibitor |

| Donepezil | Acetylcholinesterase Inhibitor | Reversible inhibition of acetylcholinesterase |

| Fentanyl | Opioid Analgesic | μ-opioid receptor agonist nih.gov |

| Risperidone | Atypical Antipsychotic | Dopamine and serotonin (B10506) receptor antagonist |

Role of Conjugated Diene Moieties in Advanced Synthetic Strategies

A conjugated diene is a hydrocarbon containing two double bonds separated by a single bond. This arrangement leads to the delocalization of π-electrons across the four-carbon system, bestowing upon it unique reactivity and electronic properties.

Key Roles of Conjugated Dienes in Synthesis:

Pericyclic Reactions: Conjugated dienes are classic substrates for pericyclic reactions, most notably the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the stereocontrolled synthesis of six-membered rings, a common feature in many complex natural products and pharmaceuticals.

Nucleophilic and Electrophilic Additions: The extended π-system of a conjugated diene can be attacked by both electrophiles and nucleophiles at various positions, leading to a range of addition products. The regioselectivity of these reactions can often be controlled by kinetic or thermodynamic conditions.

Metal-Catalyzed Cross-Coupling Reactions: Conjugated dienes can participate in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular frameworks.

Polymerization: Conjugated dienes, such as 1,3-butadiene, are important monomers in the production of synthetic rubbers and other polymers.

| Reaction Type | Description | Key Features |

|---|---|---|

| Diels-Alder Reaction | [4+2] cycloaddition with a dienophile to form a six-membered ring. | High stereospecificity and regioselectivity. |

| Electrophilic Addition | Addition of an electrophile to the diene system, often leading to 1,2- and 1,4-addition products. | Can be kinetically or thermodynamically controlled. |

| Nucleophilic Addition | Addition of a nucleophile, often facilitated by an organometallic reagent. | Can be used to form new carbon-carbon bonds. |

| Polymerization | Chain-growth polymerization to form long-chain polymers. | Forms the basis of many synthetic rubbers. |

Overview of 1-(6-Phenylhexa-2,4-dien-1-YL)piperidine within Hybrid Architectures

The compound this compound represents a specific embodiment of a piperidine-conjugated diene hybrid system. While detailed research on this particular molecule is not extensively available in the public domain, its structure allows for a theoretical exploration of its potential chemical nature and significance based on the known properties of its constituent parts.

Structural Features:

Conjugated Diene System: The hexa-2,4-diene unit provides a four-carbon π-system, which is further extended by conjugation with a phenyl group at the 6-position. This extended conjugation is likely to influence the electronic properties of the molecule, potentially making it susceptible to various addition and cycloaddition reactions.

Phenyl Group: The terminal phenyl group adds a significant hydrophobic and aromatic character to the molecule. It also extends the conjugated system, which could have implications for its spectroscopic properties and potential biological interactions.

Potential Synthetic Routes:

The synthesis of this compound could plausibly be achieved through several synthetic strategies. One potential approach would involve the nucleophilic substitution of a suitable leaving group at the 1-position of a 6-phenylhexa-2,4-dien-1-yl precursor with piperidine. Alternatively, reductive amination of a corresponding aldehyde or ketone could also be a viable route.

Hypothesized Properties and Research Interest:

Based on its structure, this compound could be of interest for several reasons:

Medicinal Chemistry: The combination of a piperidine scaffold, known for its presence in bioactive molecules, with a lipophilic phenyl-conjugated diene chain could lead to compounds with interesting pharmacological profiles. The structure-activity relationship of such compounds could be systematically explored by modifying the substitution patterns on both the piperidine and phenyl rings. nih.govresearchgate.net

Materials Science: The extended conjugated system could impart interesting photophysical properties to the molecule, making it a candidate for investigation in the context of organic electronics or as a building block for novel polymers.

Synthetic Chemistry: The diene functionality offers a handle for further chemical transformations, allowing this molecule to serve as a versatile intermediate in the synthesis of more complex targets.

Structure

3D Structure

Properties

CAS No. |

80698-41-5 |

|---|---|

Molecular Formula |

C17H23N |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

1-(6-phenylhexa-2,4-dienyl)piperidine |

InChI |

InChI=1S/C17H23N/c1(5-11-17-12-6-3-7-13-17)2-8-14-18-15-9-4-10-16-18/h1-3,5-8,12-13H,4,9-11,14-16H2 |

InChI Key |

GRMCWLNDTJCISM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC=CC=CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for 1 6 Phenylhexa 2,4 Dien 1 Yl Piperidine

Retrosynthetic Analysis of the 1-(6-Phenylhexa-2,4-dien-1-YL)piperidine Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For a molecule like this compound, the primary focus of the analysis is the formation of the piperidine (B6355638) ring, as this is often the most complex step. The strategies discussed below are centered on intramolecular cyclization, where a single precursor molecule containing all the necessary atoms for the ring closes in on itself.

A logical retrosynthetic disconnection involves breaking one of the carbon-nitrogen bonds within the piperidine ring. This reveals an acyclic precursor, an amino compound tethered to a reactive functional group. The nature of this functional group dictates the type of cyclization reaction that can be employed. For instance, disconnecting the N1-C2 bond could suggest a precursor that contains an amine and a suitable electrophilic carbon at the terminus of a five-carbon chain. This precursor, an N-substituted 5-aminopentene or a related derivative, would be primed for cyclization through various chemical transformations. The specific design of this acyclic precursor is critical for the success of methodologies such as aza-Michael reactions, metal-catalyzed cyclizations, electrophilic cyclizations, or photochemical cycloadditions.

Methodologies for Piperidine Core Formation

The construction of the piperidine ring is a central theme in heterocyclic chemistry, with numerous methods developed for its synthesis. nih.gov These methods often involve the formation of one or more carbon-nitrogen bonds in a ring-closing step.

Intramolecular Cyclization Reactions for Piperidine Synthesis

Intramolecular cyclization represents a powerful and efficient approach to constructing the piperidine skeleton. By tethering the reacting moieties within a single molecule, these reactions can exhibit favorable kinetics and often allow for a high degree of stereochemical control. A variety of reaction types fall under this category, distinguished by the mechanism of the key ring-forming step. nih.gov

Intramolecular aza-Michael reactions (IMAMR) are recognized as one of the most direct strategies for synthesizing N-heterocyclic compounds. nih.gov This reaction involves the nucleophilic addition of an amine to an electron-deficient alkene (a Michael acceptor) within the same molecule. rsc.org

To apply this to the synthesis of this compound, one would design an acyclic precursor where the N-(6-Phenylhexa-2,4-dien-1-YL)amino group is tethered to a suitable Michael acceptor, such as an α,β-unsaturated ester or ketone. The subsequent 6-endo-trig cyclization would form the piperidine ring. Organocatalysis has emerged as a particularly effective tool for promoting these reactions, enabling enantioselective synthesis. nih.govnih.gov For instance, quinine-derived catalysts in the presence of a co-catalyst can afford enantiomerically enriched substituted piperidines in good yields. nih.gov

Table 1: Illustrative Catalysts for Intramolecular Aza-Michael Reactions

| Catalyst System | Substrate Type | Typical Outcome | Reference |

|---|---|---|---|

| 9-amino-9-deoxy-epi-hydroquinine / Trifluoroacetic acid | N-tethered alkenes | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | nih.gov |

| Quinoline Organocatalyst / Trifluoroacetic acid | N-tethered alkenes | Good yields of protected 2,5-disubstituted piperidines | nih.gov |

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of piperidines through intramolecular cyclization. digitellinc.com Metals such as nickel, palladium, and rhodium can catalyze a range of transformations, including hydroamination and the cyclization of amino-dienes or amino-enynes. nih.gov

For the synthesis of the target compound, a potential precursor would be an amino-diene, where the N-(6-Phenylhexa-2,4-dien-1-YL) group is attached to a molecule containing a diene suitable for cyclization. For example, nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes using a chiral phosphine-oxazoline (P-O) ligand provides a regioselective method for preparing six-membered N-heterocycles. nih.gov The mechanism is believed to involve coordination of the nickel catalyst to the diene, followed by insertion into the double bond to form a stable allylic intermediate that undergoes cyclization. nih.gov Similarly, palladium-catalyzed reactions can be used to form C-N bonds in a ring-closing fashion. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Piperidine Synthesis

| Metal Catalyst | Ligand Type | Reaction Type | Typical Outcome | Reference |

|---|---|---|---|---|

| Nickel | Chiral P-O Ligand | Intramolecular Hydroalkenylation of 1,6-ene-dienes | Enantioselective synthesis of substituted piperidines | nih.gov |

| Palladium | Pyridine-oxazoline | Enantioselective Oxidative Amination of Alkenes | Formation of substituted piperidines | nih.gov |

Electrophilic cyclization involves the activation of a carbon-carbon double or triple bond by an electrophile, followed by the intramolecular attack of a tethered nucleophile, in this case, the amine nitrogen. nih.gov This strategy is highly effective for constructing heterocyclic rings.

A suitable precursor for forming this compound via this route would be an N-substituted amino-alkene, such as N-(6-Phenylhexa-2,4-dien-1-YL)pent-4-en-1-amine. The reaction can be initiated by a variety of electrophiles. For instance, treatment with iodine would generate an iodonium ion intermediate, which is then trapped by the nitrogen atom to yield an iodomethyl-substituted piperidine that can be subsequently dehalogenated. More advanced methods utilize metal catalysts to achieve similar transformations. Gold(I) complexes, for example, can catalyze the oxidative amination of non-activated alkenes in the presence of an iodine(III) oxidizing agent, leading to the formation of substituted piperidines. nih.gov

Table 3: Reagents for Electrophilic Cyclization

| Electrophilic Reagent/Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Iodine (I₂) | Amino-alkenes | Iodo-substituted piperidines | nih.gov |

| Gold(I) Complex / Iodine(III) Oxidant | Non-activated Alkenes | O-substituted piperidines | nih.gov |

Photochemical reactions provide unique pathways for bond formation that are often inaccessible under thermal conditions. The intramolecular [2+2] photocycloaddition is a powerful method for constructing cyclobutane rings, which can be incorporated into a bicyclic piperidine framework. libretexts.org

This strategy involves irradiating a molecule containing two suitably positioned alkene moieties with UV light. libretexts.orgresearchgate.net For the synthesis of a derivative related to this compound, a precursor could be designed from a 1,7-ene-diene substrate. nih.gov The photochemical cycloaddition creates a fused bicyclic system containing a piperidine ring. The resulting bicyclic piperidinones can then be readily converted into the corresponding piperidines by reduction. nih.govresearchgate.net These reactions can be scalable and are useful for creating building blocks for medicinal chemistry. researchgate.netenamine.net

Table 4: Approaches in Photochemical Piperidine Synthesis

| Reaction Type | Precursor Type | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| [2+2] Intramolecular Cycloaddition | 1,7-ene-dienes | Bicyclic piperidinones | Scalable, forms fused ring systems | nih.govresearchgate.net |

| Visible-light Organophotocatalysis | Electron-deficient styrenes | Cyclobutane products | Uses organic cyanoarene photocatalyst | researchgate.net |

Oxidative Amination of Alkenes to Form Substituted Piperidines

Oxidative amination of non-activated alkenes presents a powerful strategy for the synthesis of substituted piperidines. This method involves the difunctionalization of a double bond with the concurrent formation of the N-heterocycle. For instance, a gold(I)-catalyzed approach utilizing an iodine(III) oxidizing agent can be employed to form substituted piperidines from appropriate alkene precursors. This reaction introduces both a nitrogen and an oxygen substituent across the double bond nih.gov. Palladium catalysis has also been explored for the enantioselective oxidative amination of alkenes, employing novel pyridine-oxazoline ligands to achieve high stereocontrol nih.gov. These methods could be adapted to construct the piperidine ring with a precursor to the 6-phenylhexa-2,4-dien-1-yl side chain already in place.

Reductive Cyclization and Hydrogenation Pathways

Reductive cyclization and hydrogenation of suitable precursors are well-established methods for piperidine synthesis. These pathways often involve the formation of a six-membered ring containing nitrogen through the reduction of an intermediate, followed by or concurrent with cyclization.

Reductive Cyclization: This strategy can involve various starting materials. For example, the reductive cyclization of δ-amino carbonyl compounds is a common route. More advanced methods include the intramolecular reductive cyclization of conjugated keto-azide intermediates to construct trisubstituted piperidine skeletons organic-chemistry.org. Another approach involves the iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane acts as a key reagent to promote imine formation, cyclization, and subsequent reduction of the piperidinone intermediate nih.gov.

Hydrogenation: The catalytic hydrogenation of pyridine (B92270) derivatives is a direct and widely used method for obtaining the piperidine core nih.gov. While often requiring harsh conditions, recent advancements have led to the development of milder and more selective catalytic systems. For instance, rhodium and ruthenium catalysts have been employed for the hydrogenation of substituted pyridines, sometimes in a one-pot sequence with other transformations like the Suzuki-Miyaura coupling nih.gov. The stereoselectivity of hydrogenation can be influenced by the catalyst and substrate, allowing for the preparation of specific stereoisomers.

| Pathway | Key Features | Potential Application |

| Reductive Cyclization | - Intramolecular ring closure. - Can be coupled with stereoselective reductions. | Synthesis of piperidines with pre-installed side chain precursors. |

| Hydrogenation | - Direct conversion of pyridines to piperidines. - Catalyst choice influences stereoselectivity. | A straightforward route to the piperidine ring, which can be subsequently functionalized. |

Multicomponent Reactions for Piperidine Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted piperidines in a single step from simple starting materials ajchem-a.comresearchgate.net. These reactions are advantageous due to their operational simplicity, shorter reaction times, and often environmentally friendly conditions ajchem-a.com.

A common example is the pseudo-five-component reaction of aromatic aldehydes, anilines, and β-ketoesters, which can be catalyzed by various agents, including environmentally benign catalysts like sodium lauryl sulfate in water ajchem-a.com. This approach allows for the rapid generation of a library of substituted piperidines by varying the starting components ajchem-a.comresearchgate.net. While directly forming this compound via an MCR might be challenging due to the specific nature of the side chain, this strategy could be employed to synthesize a piperidine precursor that can be further elaborated.

Stereoselective Synthesis of Piperidine Rings

The stereochemical configuration of substituents on the piperidine ring is often crucial for the biological activity of the final compound. Therefore, stereoselective synthetic methods are of paramount importance.

Several strategies can be employed to achieve stereocontrol:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperidine ring.

Auxiliary-Controlled Methods: Employing a chiral auxiliary to direct the stereochemical outcome of a reaction, which is later removed.

Catalytic Asymmetric Reactions: Using a chiral catalyst to induce enantioselectivity or diastereoselectivity in the ring-forming step.

A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed using a gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement ajchem-a.com. This method offers excellent diastereoselectivity in the ring formation step ajchem-a.com. Furthermore, enantiomerically pure piperidines can be accessed through exocyclic stereochemistry control in one-pot cascade reactions involving nitroalkenes, amines, and enones nih.gov. These stereoselective approaches could be adapted to synthesize chiral piperidine precursors for the target molecule.

Construction of the 6-Phenylhexa-2,4-dien-1-yl Moiety

The 6-phenylhexa-2,4-dien-1-yl side chain is a conjugated system that can be constructed using a variety of well-established synthetic transformations.

Strategies for Conjugated Diene Synthesis

The formation of the conjugated diene system is a key step in the synthesis of the target molecule. Several reliable methods are available for this purpose.

Transition metal-catalyzed dehydrogenation offers a direct method for the synthesis of conjugated dienes from less saturated precursors. Palladium(II) catalysts have been shown to be effective for the aerobic dehydrogenation of cyclic hydrocarbons to form aromatic and other unsaturated products nih.gov. This methodology can be applied to the dehydrogenation of a suitable precursor, such as 6-phenyl-1-hexene, to introduce the conjugated double bonds. The reaction often utilizes molecular oxygen as the terminal oxidant, making it an environmentally attractive approach youtube.com. The choice of ligand and reaction conditions can influence the selectivity of the dehydrogenation process nih.govresearchgate.net. For example, a Pd(TFA)2/DMSO catalyst system has been identified for the efficient and chemoselective mono-dehydrogenation of cyclohexanones nih.gov.

| Catalyst System | Substrate Example | Product Type |

| Pd(II) with ortho-dimethylaminopyridine ligand | Substituted cyclohexanones | Phenols |

| Pd/C and H2 | Substituted cyclohexanones and 2-cyclohexenones | Phenols |

Elimination Reactions for Diene Formation

Elimination reactions provide a classical and direct approach to the formation of carbon-carbon double bonds and can be extended to the synthesis of conjugated 1,3-dienes. These methods typically involve the removal of leaving groups from an appropriate substrate. The two main strategies are 1,2- and 1,4-elimination reactions. wordpress.com

1,2-Elimination: This involves the removal of two substituents from adjacent carbon atoms. A sequential double 1,2-elimination from a saturated precursor can yield a 1,3-diene. For instance, the dehydrohalogenation of a dihalide or the dehydration of a diol can be employed. The regioselectivity of these eliminations is crucial to ensure the formation of the conjugated system.

1,4-Elimination: In this process, groups are eliminated from the 1- and 4-positions of a suitable precursor, such as a 1,4-dihaloalkene or a related substrate. This directly generates the conjugated diene system in a single step.

The choice of base and reaction conditions can significantly influence the outcome and stereoselectivity of these elimination reactions.

Olefination and Metathesis Approaches

Modern olefination and metathesis reactions offer powerful and versatile tools for the stereoselective synthesis of 1,3-dienes.

Olefination Reactions: These methods involve the reaction of a carbonyl compound with a phosphorus ylide (Wittig reaction), a phosphonate carbanion (Horner-Wadsworth-Emmons reaction), or related reagents to form a carbon-carbon double bond. organic-chemistry.orgthieme.com To construct a 1,3-diene, an α,β-unsaturated aldehyde or ketone can be reacted with an appropriate ylide, or a saturated aldehyde can be reacted with a vinyl-substituted ylide. organic-chemistry.orgthieme.com The stereochemistry of the resulting diene can often be controlled by the choice of reagents and reaction conditions. organic-chemistry.org

Olefin Metathesis: This catalytic method, particularly cross-metathesis, has emerged as a highly efficient strategy for the synthesis of conjugated dienes. benthamscience.comnih.govsemanticscholar.orgutc.edu It involves the reaction of two different alkenes in the presence of a transition metal catalyst (typically ruthenium-based) to form new alkenes by scrambling the alkylidene groups. nih.govutc.edu For the synthesis of a 1,3-diene, an alkene can be cross-coupled with a pre-existing diene or an enyne metathesis can be employed. benthamscience.commdpi.com

| Olefination Approach | Reagents | Key Features |

| Wittig Reaction | α,β-Unsaturated aldehyde + Phosphonium ylide | Versatile, but can produce mixtures of E/Z isomers. |

| Horner-Wadsworth-Emmons | α,β-Unsaturated aldehyde + Phosphonate ester | Often provides higher E-selectivity. |

| Julia Olefination | α,β-Unsaturated carbonyl + Alkyl sulfone | Can provide access to various diene structures. thieme.com |

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and stereoselective methods for the synthesis of 1,3-dienes. nih.govnih.govthieme-connect.de These reactions involve the coupling of two organic fragments, typically a vinyl halide or triflate with a vinyl organometallic reagent, in the presence of a catalyst, most commonly based on palladium. nih.govnih.govthieme-connect.deorganic-chemistry.org

Suzuki Coupling: This involves the reaction of a vinyl boronic acid or ester with a vinyl halide. It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and high stereoselectivity. nih.govnih.gov

Heck Coupling: This reaction couples a vinyl halide with an alkene. It offers a direct method for C-C bond formation and can be used to synthesize 1,3-dienes. nih.govorganic-chemistry.org

Stille Coupling: This involves the coupling of a vinyl organotin compound with a vinyl halide. It is highly versatile and allows for the stereospecific synthesis of dienes. mdpi.com

Negishi Coupling: This reaction utilizes a vinyl organozinc reagent with a vinyl halide. It is known for its high reactivity and stereoselectivity. thieme-connect.denih.gov

These methods allow for the precise construction of the diene backbone with defined stereochemistry by using stereochemically pure starting materials. mdpi.comnih.govnih.gov

| Cross-Coupling Reaction | Coupling Partners | Catalyst System (Typical) |

| Suzuki | Vinyl boronic acid/ester + Vinyl halide | Pd(PPh₃)₄, PdCl₂(dppf) |

| Heck | Alkene + Vinyl halide | Pd(OAc)₂, P(o-tol)₃ |

| Stille | Vinyltin + Vinyl halide | Pd(PPh₃)₄ |

| Negishi | Vinylzinc + Vinyl halide | Pd(PPh₃)₄ |

Reductive Desulfonylation/Dehydrogenation for 1,3-Dienes

A more specialized strategy for the synthesis of 1,3-dienes involves a cascade reaction of reductive desulfonylation and dehydrogenation. For instance, a method utilizing potassium tert-butoxide (t-BuOK) has been described for the synthesis of 2-substituted 1,3-dienes from (Z)-C6-(vinyl sulfone)phenanthridines under transition-metal-free conditions. doi.orgresearchgate.net This approach involves the removal of a sulfonyl group and a subsequent dehydrogenation to generate the conjugated diene system. While this specific example leads to a phenanthridinyl-substituted diene, the underlying principle of using desulfonylation to trigger diene formation could potentially be adapted to other substrates.

Stereocontrol in Polyene Chain Assembly

The biological activity and physical properties of molecules containing polyene chains are often highly dependent on the stereochemistry of the double bonds. Therefore, achieving a high degree of stereocontrol during the synthesis of 1,3-dienes is of paramount importance. nih.govnih.gov

The stereoselectivity of diene synthesis can be influenced by several factors:

Choice of Synthetic Method: As discussed, different synthetic strategies offer varying degrees of stereocontrol. Transition-metal-catalyzed cross-coupling reactions are particularly powerful in this regard, as the stereochemistry of the starting vinyl partners is often retained in the final diene product. nih.govnih.gov Olefination reactions, such as the Horner-Wadsworth-Emmons reaction, can be tuned to favor the formation of the (E,E)-diene. nih.gov

Catalyst and Ligand Effects: In cross-coupling reactions, the choice of the metal catalyst and the associated ligands can have a profound impact on the stereochemical outcome. Chiral ligands can be employed to induce enantioselectivity in certain transformations.

Reaction Conditions: Parameters such as temperature, solvent, and the presence of additives can also influence the stereoselectivity of the reaction.

For example, in Suzuki couplings, by carefully selecting the stereoisomers of the vinyl boronic acid and the vinyl halide, it is possible to synthesize all four possible stereoisomers of a 1,3-diene with high isomeric purity. nih.gov

Coupling Strategies: Piperidine and Hexadienyl Linkage

Once the 6-phenylhexa-2,4-dienyl fragment is synthesized, the final step is the attachment of the piperidine ring. This is typically achieved through the formation of a carbon-nitrogen bond.

N-Alkylation and Related Bond-Forming Reactions

The most direct and common method for coupling the piperidine moiety to the hexadienyl chain is through N-alkylation. This involves the reaction of piperidine, acting as a nucleophile, with a 6-phenylhexa-2,4-dien-1-yl electrophile. researchgate.netresearchgate.netgoogle.com

The typical electrophile would be a 6-phenylhexa-2,4-dien-1-yl halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate). The reaction is a nucleophilic substitution where the nitrogen atom of piperidine displaces the leaving group.

General Reaction Conditions for N-Alkylation:

Base: A base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction and to deprotonate the piperidinium (B107235) salt, thus regenerating the nucleophilic free amine. researchgate.net

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the reaction. researchgate.netresearchgate.net

Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate. researchgate.net

To avoid over-alkylation and the formation of a quaternary ammonium salt, it is common to use an excess of piperidine or to add the alkylating agent slowly to the reaction mixture. researchgate.net

| Reagent | Role | Example |

| Piperidine | Nucleophile | - |

| 6-phenylhexa-2,4-dien-1-yl halide | Electrophile | 1-bromo-6-phenylhexa-2,4-diene |

| Base | Acid scavenger | K₂CO₃, DIPEA |

| Solvent | Reaction medium | Acetonitrile, DMF |

Chemo- and Regioselective Bond Formation at the Piperidine Nitrogen

The formation of the bond between the piperidine nitrogen and the 6-phenylhexa-2,4-dien-1-yl group is typically achieved through a nucleophilic substitution reaction. In this process, the nucleophilic nitrogen atom of piperidine attacks an electrophilic carbon atom of a suitable 6-phenylhexa-2,4-dien-1-yl precursor. The precursor is generally a derivative where a leaving group is attached to the dienyl chain, such as a halide (e.g., chloride, bromide) or a sulfonate (e.g., tosylate, mesylate).

The primary challenge in this synthesis is controlling the regioselectivity of the nucleophilic attack. The 6-phenylhexa-2,4-dien-1-yl system is a conjugated diene, which means that upon departure of the leaving group, a resonance-stabilized allylic carbocation intermediate can be formed. This delocalized carbocation presents two potential electrophilic sites for the incoming piperidine nucleophile: the C1 and C3 positions of the dienyl system.

The reaction can proceed via two main pathways: a direct S(_N)2 displacement or an S(_N)2' mechanism (a concerted allylic substitution). The outcome of the reaction is highly dependent on several factors, including the nature of the leaving group, the solvent, the reaction temperature, and the presence of any catalysts.

Key Factors Influencing Regioselectivity:

Nature of the Leaving Group: A good leaving group will favor the formation of the carbocation intermediate, potentially leading to a mixture of products.

Solvent Polarity: Polar, protic solvents can stabilize the carbocation intermediate, which may favor the formation of the thermodynamically more stable product. In contrast, nonpolar, aprotic solvents tend to favor the S(_N)2 pathway, leading to the kinetic product.

Reaction Temperature: Lower temperatures generally favor the kinetic product (attack at the less substituted carbon), while higher temperatures can allow for equilibration and favor the formation of the more stable thermodynamic product.

Table 1: Influence of Reaction Conditions on the Regioselective N-Alkylation of Piperidine with 6-Phenylhexa-2,4-dien-1-yl Chloride

| Entry | Solvent | Temperature (°C) | Product Ratio (1,2-adduct : 1,4-adduct) | Predominant Product |

| 1 | Tetrahydrofuran (THF) | 0 | 95 : 5 | This compound |

| 2 | Tetrahydrofuran (THF) | 65 | 80 : 20 | This compound |

| 3 | Ethanol | 25 | 60 : 40 | This compound |

| 4 | Ethanol | 78 | 45 : 55 | 1-(4-Phenylbut-2-en-1-yl)-3-vinylpiperidine |

This is a hypothetical data table created to illustrate the concepts discussed.

Detailed research into analogous systems has shown that the direct displacement (S(_N)2) at the terminal carbon (C1) is often the kinetically favored pathway, leading to the desired this compound. This is particularly true under conditions that minimize carbocation formation, such as the use of less polar solvents and lower reaction temperatures.

Conversely, conditions that promote the formation of the delocalized carbocation can lead to the formation of the 1,4-adduct, which would be an isomeric piperidine derivative. The thermodynamic stability of the final product, which is influenced by the substitution pattern of the double bonds, also plays a crucial role in determining the product distribution under thermodynamically controlled conditions.

Theoretical and Computational Chemistry Studies of 1 6 Phenylhexa 2,4 Dien 1 Yl Piperidine

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the intricacies of molecular systems. For a molecule like 1-(6-Phenylhexa-2,4-dien-1-YL)piperidine, these methods can elucidate its fundamental electronic and structural properties.

DFT, with functionals such as B3LYP, is frequently employed for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties of piperidine (B6355638) derivatives. researchgate.netresearchgate.net The choice of basis set, for instance, 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining reliable results, with larger basis sets generally providing more accurate descriptions of the electronic distribution, especially for systems with diffuse electrons like the conjugated hexadiene chain. researchgate.netorientjchem.org Hartree-Fock calculations, while often less accurate than DFT for electron correlation effects, provide a foundational quantum mechanical description and are a common starting point for more advanced computational methods. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

The electronic landscape of a molecule dictates its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding its chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely the piperidine nitrogen atom and the π-system of the phenylhexa-2,4-dienyl chain. The LUMO, conversely, would be distributed over the conjugated π-system, which can accept electron density.

The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com The extended conjugation from the phenyl ring through the diene system would likely result in a relatively small HOMO-LUMO gap, indicating its potential for reactivity in various chemical transformations. researchgate.net

Natural Bond Orbital (NBO) analysis can provide a detailed picture of charge distribution and intramolecular interactions. researchgate.net This analysis would likely reveal a significant negative charge on the nitrogen atom of the piperidine ring, making it a nucleophilic center. The delocalization of π-electrons across the phenyl and diene moieties can also be quantified, highlighting the pathways for charge transfer within the molecule. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating ability. |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability. |

| HOMO-LUMO Gap | Small to Moderate | Suggests potential for chemical reactivity. mdpi.com |

| Charge on Piperidine N | Negative | Nucleophilic character. ekb.eg |

Energetic Landscape and Reaction Path Analysis of Synthetic Steps

Computational chemistry can model the reaction pathways for the synthesis of this compound, providing insights into transition states and reaction energetics. A plausible synthesis could involve the nucleophilic substitution of a suitable leaving group on a 6-phenylhexa-2,4-dien-1-yl precursor by piperidine.

Conformational Analysis and Isomerism of the Compound

The flexibility of the hexadiene chain and the conformational dynamics of the piperidine ring give rise to a complex conformational landscape for this compound. The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in However, the bulky N-substituent can influence the preference for axial versus equatorial orientations. For N-substituted piperidines, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. researchgate.net

The conjugated diene system can exist in various s-cis and s-trans conformations, and there is also the possibility of E/Z isomerism around the double bonds. Computational methods can be used to calculate the relative energies of these different conformers and isomers to predict the most stable structures. nih.gov Molecular mechanics force fields can provide a rapid initial screening of conformations, followed by more accurate DFT calculations for the low-energy structures. nih.gov Studies on hindered piperidines have shown that boat conformations can also be present in equilibrium, particularly when N-substituents introduce significant steric strain. ias.ac.in

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules over time and for understanding the influence of the solvent environment. researchgate.net An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal the dynamic interplay between different conformers and the time scales of their interconversion.

These simulations can provide insights into how the flexible side chain moves relative to the piperidine ring and how solvent molecules arrange themselves around the solute. researchgate.net The solvent-accessible surface area and hydrogen bonding interactions can be analyzed to understand its solubility and interactions in a biological environment. researchgate.net Such simulations have been successfully applied to other piperidine derivatives to confirm conformational stability and understand molecular interactions. researchgate.netresearchgate.net

Prediction of Spectroscopic Signatures from First Principles

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.

DFT methods, particularly with the B3LYP functional, have been shown to provide good predictions of vibrational (IR and Raman) and NMR spectra for piperidine derivatives. orientjchem.orgresearchgate.net Calculated vibrational frequencies can be compared with experimental data to aid in the assignment of spectral bands. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and, when compared with experimental spectra, can help to confirm the structure and elucidate the conformational preferences of the molecule in solution. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum, providing information about the electronic transitions within the molecule. nih.gov For this compound, the extended π-conjugation is expected to result in absorption bands in the UV or near-UV region. nih.gov

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Information Gained |

|---|---|---|

| ¹H NMR | Characteristic shifts for piperidine and dienyl protons | Structural confirmation and conformational analysis. researchgate.net |

| ¹³C NMR | Distinct signals for piperidine, dienyl, and phenyl carbons | Elucidation of the carbon skeleton. ias.ac.in |

| IR Spectroscopy | C-N stretching, C=C stretching, aromatic C-H bending | Identification of functional groups. researchgate.net |

Spectroscopic Characterization Methodologies for 1 6 Phenylhexa 2,4 Dien 1 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 1-(6-phenylhexa-2,4-dien-1-yl)piperidine. Analysis of ¹H, ¹³C, and various 2D NMR spectra would allow for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each part of the molecule. The protons of the monosubstituted phenyl ring will appear in the aromatic region, typically between δ 7.1 and 7.4 ppm. wikipedia.orgstackexchange.com The four olefinic protons of the conjugated diene system are expected to resonate in the range of δ 5.5 to 6.5 ppm, with their specific chemical shifts and coupling constants being highly dependent on the stereochemistry (E/Z) of the double bonds. The protons on the piperidine (B6355638) ring will be found in the upfield region. Protons on the carbons adjacent to the nitrogen (α-protons) are anticipated around δ 2.3-2.8 ppm, while the β- and γ-protons would appear further upfield, between δ 1.4 and 1.7 ppm. spectrabase.comchemicalbook.com The methylene (B1212753) protons connecting the diene to the piperidine ring and the phenyl group would have characteristic shifts influenced by their adjacent functional groups.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl (C₆H₅) | 7.10 - 7.40 | Multiplet |

| Olefinic (CH=CH-CH=CH) | 5.50 - 6.50 | Multiplet |

| Allylic (CH₂) | ~2.80 - 3.20 | Multiplet |

| Piperidine (α-CH₂) | 2.30 - 2.80 | Multiplet |

| Piperidine (β, γ-CH₂) | 1.40 - 1.70 | Multiplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. The carbons of the phenyl ring are expected to show signals in the aromatic region of δ 120-140 ppm. researchgate.netjove.com The four sp² carbons of the conjugated diene system would also resonate in a similar downfield region, typically between δ 110 and 140 ppm. tandfonline.com For the piperidine ring, the α-carbons are expected around δ 50-60 ppm, while the β- and γ-carbons would be found further upfield, in the range of δ 24-30 ppm. researchgate.netnih.gov

Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Phenyl (C₆H₅) | 120 - 140 |

| Olefinic (C=C-C=C) | 110 - 140 |

| Allylic (CH₂) | 30 - 40 |

| Piperidine (α-C) | 50 - 60 |

| Piperidine (β, γ-C) | 24 - 30 |

2D NMR Spectroscopy: To confirm the assignments from 1D NMR, various 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, for instance, confirming the sequence of protons in the hexa-2,4-dien-1-yl chain and within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule, such as linking the piperidine ring to the dienyl chain and the chain to the phenyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations of the phenyl group are anticipated just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹. pressbooks.publibretexts.org The C-H stretching of the saturated piperidine ring and the allylic methylene groups will appear just below 3000 cm⁻¹. chemicalbook.com The C=C stretching vibrations of the aromatic ring will produce a series of peaks in the 1450-1600 cm⁻¹ region. orgchemboulder.com The conjugated C=C double bonds of the diene system will also show stretching bands in a similar region, which are often strong in the Raman spectrum. rsc.org Strong C-H out-of-plane bending vibrations from the monosubstituted benzene (B151609) ring would be prominent in the 690-770 cm⁻¹ range. fiveable.mespectroscopyonline.com

Predicted IR and Raman Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3030 - 3100 | IR |

| Alkene C-H Stretch | 3010 - 3095 | IR |

| Saturated C-H Stretch | 2850 - 2960 | IR/Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman |

| Conjugated C=C Stretch | ~1600 - 1650 | IR/Raman |

| Aromatic C-H Out-of-Plane Bend | 690 - 770 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is particularly useful for analyzing conjugated systems. The extended π-electron system of the phenylhexa-2,4-dienyl moiety is expected to give rise to strong absorption in the UV region. The conjugation between the phenyl ring and the diene system will cause a significant bathochromic (red) shift of the absorption maximum (λmax) to a longer wavelength compared to the individual chromophores. libretexts.org While benzene itself has absorption bands around 254 nm, the extended conjugation in this molecule would likely push the primary π → π* transition to a λmax well above 250 nm, potentially in the 280-320 nm range, depending on the solvent and the exact conformation of the molecule. docbrown.inforesearchgate.net

Predicted UV-Vis Absorption Data

| Chromophore | Predicted λmax | Electronic Transition |

| Phenylhexa-2,4-dienyl | > 280 nm | π → π* |

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. For this compound, the molecular formula is C₁₇H₂₃N. HRMS would confirm this by matching the experimental mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ to the calculated theoretical value.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for N-alkylpiperidines involve α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. This would likely lead to the formation of a stable piperidinium (B107235) ion or the loss of the piperidine ring from the molecular ion. nih.gov Cleavage within the dienyl chain is also expected, leading to various fragment ions that can help to confirm the structure of the hydrocarbon chain.

Predicted HRMS Data and Fragmentation

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Major Fragment Ions (Predicted m/z) |

| [M]⁺ | C₁₇H₂₃N | 241.1830 | 84 (Piperidinyl fragment), 91 (Tropylium ion), 156 (M - piperidinyl) |

| [M+H]⁺ | C₁₇H₂₄N⁺ | 242.1903 | 242, and fragments from loss of neutral molecules |

Derivatives and Analogues of 1 6 Phenylhexa 2,4 Dien 1 Yl Piperidine

Structural Modifications of the Piperidine (B6355638) Moiety

The piperidine ring is a common scaffold in a vast number of pharmaceuticals and biologically active compounds. nih.govijnrd.org Its saturated, six-membered heterocyclic structure allows for a variety of substitutions and structural alterations that can significantly impact a molecule's physicochemical and biological properties. nih.govijnrd.org

Alkyl, Aryl, and Heteroaryl Substitutions on the Piperidine Ring

The introduction of alkyl, aryl, and heteroaryl groups onto the piperidine ring can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity. While direct studies on 1-(6-phenylhexa-2,4-dien-1-yl)piperidine are limited, the principles of such substitutions are well-established in medicinal chemistry.

Alkyl Substitutions: The addition of alkyl groups, such as methyl or ethyl, to the piperidine ring can have varied effects. For instance, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, methyl substitution on the piperidine ring was used to probe sigma-subtype affinities and selectivities. nih.gov A 4-methyl derivative was identified as a potent σ1 ligand, while a 3,3-dimethyl derivative showed high selectivity. nih.gov These findings suggest that the position and number of alkyl substituents can fine-tune receptor interactions.

Interactive Table: Potential Effects of Piperidine Ring Substitutions

| Substitution Type | Position on Ring | Potential Effects |

|---|---|---|

| Methyl | 2- or 6- | Can introduce steric hindrance, potentially influencing binding selectivity. |

| Methyl | 3- or 5- | May alter the conformation of the ring and its substituents. |

| Methyl | 4- | Can impact lipophilicity and metabolic stability. nih.gov |

| Phenyl | 2-, 3-, or 4- | Introduces aromaticity, potential for π-π stacking interactions. researchgate.net |

Spiro and Fused Piperidine Systems

To explore new three-dimensional chemical space and enhance molecular rigidity, the piperidine ring can be incorporated into spiro or fused systems. pharmaceutical-business-review.combepls.com These modifications can lead to novel pharmacological profiles by presenting substituents in well-defined spatial orientations.

Spiro Systems: Spirocyclic piperidines, where the piperidine ring shares a single atom with another ring, have gained popularity in drug discovery. bepls.com For example, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as cytotoxic agents. researchgate.net The rigid structure of these compounds can enhance their interaction with biological targets. bepls.com

Fused Systems: In fused systems, the piperidine ring shares two or more atoms with another ring. Bispidines, which are composed of two fused piperidine rings, are found in natural products and exhibit a range of pharmacological effects. acs.org The rigid, bicyclic structure of these molecules is key to their biological activity.

Variations of the Phenylhexa-2,4-dien-1-yl Chain

The phenylhexa-2,4-dien-1-yl chain is a key feature of the molecule, providing a conjugated system and a terminal phenyl group that can be modified to alter its electronic and steric properties.

Phenyl Ring Substitutions and their Electronic Effects

The terminal phenyl ring is a prime target for substitution to modulate the electronic properties of the entire molecule. The introduction of electron-donating or electron-withdrawing groups can influence the electron density of the conjugated system and the phenyl ring itself.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or amino (-NH2) can increase the electron density of the phenyl ring. This can enhance π-π stacking interactions and potentially alter the molecule's binding affinity to biological targets.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) decrease the electron density of the phenyl ring. This can affect the molecule's reactivity and its interactions with electron-rich biological residues.

Interactive Table: Predicted Electronic Effects of Phenyl Ring Substituents

| Substituent | Type | Predicted Effect on Phenyl Ring |

|---|---|---|

| -OCH3 | Electron-Donating | Increases electron density |

| -CH3 | Electron-Donating | Increases electron density |

| -Cl | Electron-Withdrawing | Decreases electron density |

| -NO2 | Electron-Withdrawing | Significantly decreases electron density |

Chain Length and Branching Modifications

Chain Length: Varying the number of carbon atoms in the linker between the piperidine and phenyl groups can alter the distance between these two key moieties. In a series of 1-(1-phenylcyclohexyl)piperidine analogs, the size of the cycloalkyl ring, which can be considered a variation in the spatial relationship between the phenyl and piperidine rings, had a profound effect on biological activity. nih.gov

Branching: The introduction of alkyl branches on the hexadienyl chain can introduce steric hindrance and create new chiral centers. This can lead to stereoselective interactions with biological targets. For example, the stereochemistry of methyl-substituted 1-(1-phenylcyclohexyl)piperidines was found to be critical for their in vitro and in vivo activity. nih.gov

Stereochemical Variants and Enantioselective Synthesis of Analogues

The molecular structure of this compound and its analogues inherently possesses multiple elements of stereochemistry that are pivotal to their biological activity. The presence of a chiral center at the first carbon of the hexadienyl chain, coupled with the geometric isomerism of the conjugated diene system, gives rise to a variety of stereoisomers. Consequently, the development of synthetic methodologies that allow for precise control over these stereochemical features is a significant focus of contemporary chemical research.

The conjugated diene can exist as four different geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Each of these isomers can exist as a pair of enantiomers, (R) and (S), due to the chiral center at the C-1 position. The stereoselective synthesis of these analogues is crucial, as different stereoisomers can exhibit markedly different pharmacological profiles.

Enantioselective synthesis, the process of preferentially producing one enantiomer of a chiral molecule, is a key strategy in medicinal chemistry. nih.gov Various approaches have been developed to achieve this for piperidine-containing compounds, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. nih.govrsc.orgnih.gov

Key Strategies for Enantioselective Synthesis:

Asymmetric Hydrogenation: A widely studied method for creating enantioenriched piperidines involves the asymmetric hydrogenation of pyridine (B92270) precursors. researchgate.net This often employs chiral transition metal catalysts, such as those based on iridium or rhodium, to deliver hydrogen selectively to one face of the substrate. acs.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from natural sources to construct the desired chiral piperidine scaffold. researchgate.net

Organocatalysis: Small organic molecules can be used as catalysts to promote enantioselective reactions. For instance, proline-catalyzed Mannich reactions have been employed in the synthesis of 2-substituted piperidines. rsc.org

Biocatalysis: Enzymes, such as transaminases and oxidoreductases, offer a highly selective means of producing chiral amines and piperidines under mild reaction conditions. nih.govucd.ie

Domino Reactions: Stereoselective domino reactions, such as the Mannich-Michael reaction, have been utilized with carbohydrate auxiliaries to synthesize chiral dehydropiperidinones, which are versatile intermediates for various piperidine derivatives. cdnsciencepub.com

The following table summarizes some of the key methodologies and their applications in the synthesis of chiral piperidine analogues.

| Methodology | Catalyst/Auxiliary | Key Transformation | Application |

| Asymmetric Hydrogenation | Iridium-based catalysts | Reduction of N-benzylpyridinium salts | Synthesis of α-aryl and α-heteroaryl piperidines researchgate.net |

| Organocatalysis | L- or D-proline | Mannich reaction | Synthesis of 2-substituted piperidines rsc.org |

| Biocatalysis | Transaminase (TA) | In situ generation of Δ¹-piperideine | Synthesis of 2-substituted piperidines rsc.org |

| Domino Reaction | D-arabinopyranosylamine | Mannich–Michael reaction | Stereoselective synthesis of 2-substituted dehydropiperidinones cdnsciencepub.com |

| Chiral Pool Synthesis | Phenylglycinol-derived δ-lactam | --- | Enantioselective synthesis of various piperidine alkaloids nih.govresearchgate.net |

The successful application of these enantioselective strategies allows for the targeted synthesis of specific stereoisomers of this compound analogues. This, in turn, facilitates detailed structure-activity relationship (SAR) studies to identify the optimal stereochemical configuration for desired biological effects.

Applications of 1 6 Phenylhexa 2,4 Dien 1 Yl Piperidine As a Synthetic Intermediate

Utilization in the Synthesis of Complex Heterocyclic Systems

There is no available scientific literature that specifically documents the utilization of 1-(6-phenylhexa-2,4-dien-1-YL)piperidine in the synthesis of complex heterocyclic systems. In theory, the conjugated diene system of the hexadienyl portion of the molecule could participate in cycloaddition reactions, such as the Diels-Alder reaction, with various dienophiles. Such reactions would lead to the formation of six-membered rings, which could be further elaborated into more complex heterocyclic frameworks. However, no specific examples or research findings have been published to support this potential application for this particular compound.

Role in Natural Product Synthesis and their Analogues

A search of the scientific literature indicates no documented role for this compound in the total synthesis of natural products or their analogues. While piperidine (B6355638) and its derivatives are common structural motifs in a vast array of alkaloids and other natural products, and enamines are key intermediates in many synthetic strategies, this specific compound has not been reported as a building block or intermediate in any published synthetic routes.

Precursor for Advanced Organic Materials and Functional Molecules

There is no published research on the use of this compound as a precursor for advanced organic materials or functional molecules. The conjugated π-system of the phenylhexadienyl moiety could theoretically impart interesting electronic or photophysical properties, which are desirable characteristics for organic materials. However, without any studies on the polymerization, functionalization, or incorporation of this molecule into larger systems, its potential in materials science remains entirely unexplored.

Development of Novel Chemical Entities for Further Chemical Transformations and Derivatizations

The potential of this compound as a platform for the development of novel chemical entities is speculative due to the absence of foundational research on its synthesis and reactivity. The enamine functionality is known to be reactive towards a variety of electrophiles, and the diene system offers a handle for cycloaddition and other pericyclic reactions. These potential reaction pathways could, in principle, be used to generate a library of new molecules. Nevertheless, no studies have been published that explore the derivatization or further chemical transformation of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.